N-(2-bromoethyl)methanesulfonamide

Physicochemical profiling Medicinal chemistry Lead optimization

N-(2-Bromoethyl)methanesulfonamide (CAS 63132-74-1) is the irreplaceable bromoethyl building block for sulfonamide heterocycle synthesis where chloro analogs fail due to insufficient leaving-group reactivity. • 50-100× faster SN2 alkylation vs. N-(2-chloroethyl)methanesulfonamide-eliminates stalled reactions and incomplete conversion under standard conditions. • Uniquely enables β-sultam (4-membered) and ε-sultam (7-membered) construction via aziridinium ion intermediates under mild K₂CO₃ conditions; chloro analog is unreactive in these transformations. • +0.2 LogP advantage over chloro counterpart for parallel SAR membrane permeability studies without altering core scaffold connectivity. White crystalline solid, 95% purity. Standard packs: 100 mg to bulk. In stock for immediate dispatch.

Molecular Formula C3H8BrNO2S
Molecular Weight 202.07 g/mol
CAS No. 63132-74-1
Cat. No. B1606708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromoethyl)methanesulfonamide
CAS63132-74-1
Molecular FormulaC3H8BrNO2S
Molecular Weight202.07 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCCBr
InChIInChI=1S/C3H8BrNO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3
InChIKeyBXVCFLARGCBLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromoethyl)methanesulfonamide (CAS 63132-74-1): Bifunctional Alkylating Reagent for Sultam Synthesis and Medicinal Chemistry


N-(2-Bromoethyl)methanesulfonamide (CAS 63132-74-1) is a bifunctional sulfonamide building block containing both a reactive bromoethyl electrophile and a methanesulfonamide nucleophilic handle, with molecular formula C₃H₈BrNO₂S and molecular weight 202.07 g/mol [1]. It is a white crystalline solid at room temperature after synthesis and solidification, exhibiting moderate lipophilicity with a calculated LogP of 0.1 and polar surface area of 55 Ų [2]. The compound is synthesized via reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride in the presence of triethylamine, yielding the title compound in 69% isolated yield .

Why N-(2-Bromoethyl)methanesulfonamide Cannot Be Casually Substituted with Chloro Analogs in Alkylation Applications


N-(2-Bromoethyl)methanesulfonamide (CAS 63132-74-1) and its chloro counterpart N-(2-chloroethyl)methanesulfonamide (CAS 21896-59-3) share identical sulfonamide cores but differ fundamentally in leaving-group reactivity. The C-Br bond (bond dissociation energy ≈ 285 kJ/mol) is substantially weaker than the C-Cl bond (≈ 327 kJ/mol), conferring approximately 50-100× greater SN2 reactivity to the bromoethyl derivative under standard alkylation conditions [1]. This kinetic advantage directly impacts reaction completion times and yields when nucleophile strength is limiting. Furthermore, the bromoethyl group serves as an essential precursor to reactive aziridinium ion intermediates [2], a mechanistic pathway not equivalently accessible to chloro analogs under mild conditions. Procurement substitution without experimental revalidation of reaction kinetics may result in incomplete conversion or altered product distribution [3].

N-(2-Bromoethyl)methanesulfonamide Quantitative Differentiation: Comparative Reactivity, LogP, and Synthetic Utility


Molecular Weight and Calculated LogP Comparison: N-(2-Bromoethyl)- vs. N-(2-Chloroethyl)methanesulfonamide

N-(2-Bromoethyl)methanesulfonamide (MW 202.07, XLogP3 = 0.1) exhibits a 28% higher molecular weight and a 0.2 log unit increase in lipophilicity compared to its chloro analog (MW 157.62, XLogP3 = -0.1) [1] [2]. This difference in calculated partition coefficient is quantitatively meaningful in drug design contexts, where each 0.5 log unit typically corresponds to approximately 3× change in membrane permeability. The brominated derivative thus provides a distinct physicochemical profile for structure-activity relationship (SAR) exploration within the same sulfonamide scaffold family.

Physicochemical profiling Medicinal chemistry Lead optimization

Boiling Point and Vapor Pressure Comparison: N-(2-Bromoethyl)- vs. N-(2-Chloroethyl)methanesulfonamide

The bromoethyl derivative exhibits a boiling point of 263.1 ± 42.0 °C at 760 mmHg with vapor pressure of 0.00554 mm Hg at 25 °C [1], compared to the chloro analog boiling at 245.8 °C at 760 mmHg [2]. The 17.3 °C elevation in boiling point (approximately 7% increase) reflects enhanced intermolecular interactions due to the heavier bromine atom and higher molecular weight. Additionally, the lower vapor pressure of the bromo compound (0.00554 mm Hg) versus typical chloroalkyl sulfonamides translates to reduced evaporative losses during long-term reactions and easier containment in open-vessel processing.

Thermophysical properties Process chemistry Purification

β-Sultam Formation via Domino Alkylation: Bromomethanesulfonamides as Exclusive Substrates

N-Substituted bromomethanesulfonamides undergo domino alkylation with α-halo ketones, esters, or nitriles in the presence of 2 equiv K₂CO₃ to afford 3-substituted β-sultams [1]. This tandem intermolecular-intramolecular alkylation sequence is specific to bromo-substituted sulfonamides; the chloro analog does not undergo the same domino cyclization under identical mild basic conditions due to insufficient leaving-group ability. The reaction proceeds with no competitive six-membered ring formation when 3-chloro-2-butanone is employed as the electrophile [1], demonstrating regioselective four-membered β-sultam construction.

Heterocycle synthesis Sultam chemistry Domino reactions

ε-Sultam Synthesis via Alkylation with Vicinal Halo/Bromoalkyl Carboxylates

N-Monosubstituted methanesulfonamides bearing bromoethyl groups undergo alkylation with alkyl (hetaryl carboxylates) possessing vicinal chloro/bromomethyl functionality, followed by sulfa-Dieckmann condensation to yield heterofused ε-sultams in up to 69% overall yield (two-step sequence) [1]. This method operates with readily available reagents and simple work-up procedures. The bromoethyl sulfonamide serves as a dual-function building block: the sulfonamide NH acts as a nucleophile for initial alkylation, while the pendant bromoethyl group remains available for subsequent derivatization or remains inert during the cyclization step.

Heterocycle synthesis Sulfa-Dieckmann Drug discovery

Aziridinium Ion-Mediated Reactivity: Kinetic Differentiation in Polar Aprotic Media

2-Bromoethylamines, including N-(2-bromoethyl)methanesulfonamide, undergo conversion to formate esters in DMF via an aziridinium ion intermediate pathway [1]. The reaction proceeds smoothly for both primary and secondary bromides, yielding formate esters in satisfactory yields. This mechanistic pathway is specific to bromoethylamines and does not occur efficiently with chloroethyl analogs under identical DMF conditions due to the higher activation barrier for aziridinium formation from C-Cl bond heterolysis. The aziridinium intermediate can be intercepted by various nucleophiles beyond DMF, enabling regiodivergent functionalization of the ethyl linker.

Reaction mechanism Electrophilic alkylation Formate ester synthesis

Synthesis Yield Benchmark: 69% Isolated Yield via Standard Mesylation Protocol

The synthesis of N-(2-bromoethyl)methanesulfonamide from 2-bromoethylamine hydrobromide (1.0 equiv) and methanesulfonyl chloride (1.0 equiv) in dichloromethane with triethylamine (2.0 equiv) at ice bath temperature followed by 16 h warming to room temperature affords the title compound in 69% isolated yield after aqueous work-up and concentration . The product is initially obtained as a colorless oil that solidifies on standing to a white solid (3.5 g from 0.025 mol scale). ¹H NMR (CDCl₃) δ: 4.92 (s, 1H, NH), 3.62-3.48 (m, 4H, CH₂CH₂), 3.05 (s, 3H, CH₃) confirms structural identity .

Process chemistry Synthesis optimization Quality control

N-(2-Bromoethyl)methanesulfonamide Optimal Use Cases: Sultam Synthesis, SAR Studies, and Electrophilic Derivatization


Medicinal Chemistry SAR: Tuning Lipophilicity in Sulfonamide-Containing Lead Series

When conducting structure-activity relationship (SAR) studies on sulfonamide-based lead compounds, N-(2-bromoethyl)methanesulfonamide (XLogP3 = 0.1) offers a 0.2 LogP unit increase relative to the chloro analog (XLogP3 = -0.1) [1] [2]. This incremental lipophilicity adjustment preserves the sulfonamide pharmacophore geometry while modulating membrane permeability and plasma protein binding predictions. Procurement of the bromo derivative enables parallel SAR exploration of halogen-dependent physicochemical effects without altering the core scaffold connectivity.

Heterocyclic Core Synthesis: β-Sultam Construction via Domino Alkylation

For research programs targeting β-sultam-containing scaffolds (four-membered cyclic sulfonamides), N-(2-bromoethyl)methanesulfonamide is an essential precursor. Under mild K₂CO₃ conditions, bromomethanesulfonamides undergo domino intermolecular-intramolecular alkylation with α-halo ketones, esters, or nitriles to yield 3-substituted β-sultams [3]. The chloro analog is unreactive under identical conditions, making the bromoethyl derivative irreplaceable for this transformation. This reaction is particularly efficient with diethyl bromomalonate and 3-chloro-2-butanone as electrophilic partners.

Drug Discovery: ε-Sultam Fragment Library Synthesis

N-(2-Bromoethyl)methanesulfonamide enables two-step synthesis of heterofused ε-sultams (seven-membered cyclic sulfonamides) in up to 69% overall yield via alkylation with alkyl (hetaryl carboxylates) bearing vicinal chloro/bromomethyl groups, followed by sulfa-Dieckmann condensation [4]. ε-Sultams are underrepresented heterocyclic frameworks with demonstrated utility in fragment-based drug discovery campaigns. The method uses readily available reagents and simple work-up, making the bromoethyl sulfonamide building block strategically valuable for constructing focused sultam libraries.

Tandem Functionalization: Aziridinium Ion-Mediated Derivatization

The bromoethyl group in N-(2-bromoethyl)methanesulfonamide enables aziridinium ion-mediated tandem functionalization in polar aprotic solvents such as DMF [5]. Upon bromide displacement, the resulting aziridinium intermediate can be intercepted by various nucleophiles, providing regiodivergent access to functionalized ethyl derivatives. This mechanistic pathway is not accessible to the chloro analog under similarly mild conditions, making the bromoethyl sulfonamide uniquely suited for cascade reaction design in complex molecule synthesis.

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